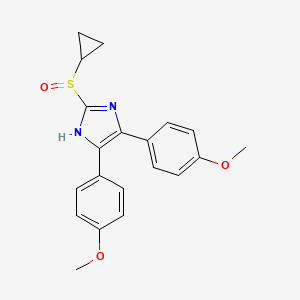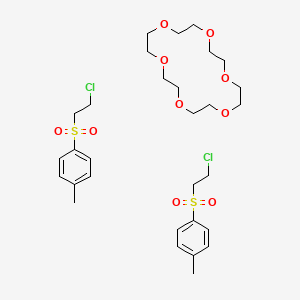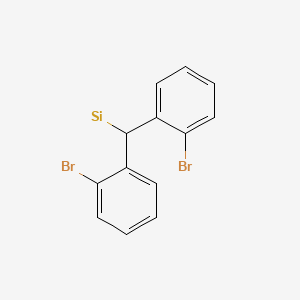![molecular formula C13H12N2O B14449929 Methanone, [2-(methylamino)-3-pyridinyl]phenyl- CAS No. 79574-77-9](/img/structure/B14449929.png)
Methanone, [2-(methylamino)-3-pyridinyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [2-(methylamino)-3-pyridinyl]phenyl- is a chemical compound with the molecular formula C14H13NO It is known for its unique structure, which includes a pyridine ring substituted with a methylamino group and a phenyl group attached to a methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-(methylamino)-3-pyridinyl]phenyl- typically involves the reaction of 2-(methylamino)-3-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by oxidation to form the desired methanone compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Methanone, [2-(methylamino)-3-pyridinyl]phenyl- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [2-(methylamino)-3-pyridinyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Methanone, [2-(methylamino)-3-pyridinyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methanone, [2-(methylamino)-3-pyridinyl]phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, [2-(methylamino)phenyl]phenyl-: Similar structure but lacks the pyridine ring.
(2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone: Contains a fluorine and nitro group, offering different reactivity and properties.
Uniqueness
Methanone, [2-(methylamino)-3-pyridinyl]phenyl- is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
79574-77-9 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
[2-(methylamino)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-14-13-11(8-5-9-15-13)12(16)10-6-3-2-4-7-10/h2-9H,1H3,(H,14,15) |
Clé InChI |
GNWZQTXJTRYBKV-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC=N1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)


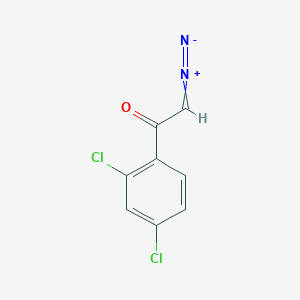
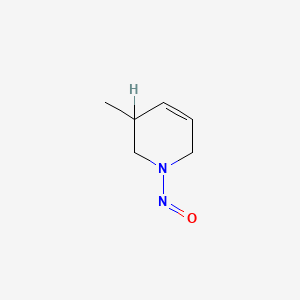
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)


